Cas no 1017603-85-8 (methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate)
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 6-bromo-5-hydroxypyrazine-2-carboxylate
- methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate
- methyl 6-bromo-5-oxo-4H-pyrazine-2-carboxylate
- Methyl6-bromo-5-oxo-4,5-dihydropyrazine-2-carboxylate
- F89324
- SCHEMBL17429945
- SY264911
- MFCD31807405
- 1017603-85-8
- SCHEMBL3253610
- Methyl 6-bromo-5-oxo-4,5-dihydropyrazine-2-carboxylate
- IHBJNSCXVJDJST-UHFFFAOYSA-N
- 6-Bromo-5-hydroxy-pyrazine-2-carboxylic acid methyl ester
-
- MDL: MFCD31807405
- Inchi: 1S/C6H5BrN2O3/c1-12-6(11)3-2-8-5(10)4(7)9-3/h2H,1H3,(H,8,10)
- InChI Key: IHBJNSCXVJDJST-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)=NC(Br)=C(O)N=C1
Computed Properties
- Exact Mass: 231.94835g/mol
- Monoisotopic Mass: 231.94835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 233.02g/mol
- XLogP3: 0.5
- Topological Polar Surface Area: 67.8Ų
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1003576-100mg |
Methyl 6-bromo-5-oxo-4,5-dihydropyrazine-2-carboxylate |
1017603-85-8 | 97% | 100mg |
$190.0 | 2024-04-26 | |
| Ambeed | A1003576-250mg |
Methyl 6-bromo-5-oxo-4,5-dihydropyrazine-2-carboxylate |
1017603-85-8 | 97% | 250mg |
$304.0 | 2024-04-26 | |
| Ambeed | A1003576-500mg |
Methyl 6-bromo-5-oxo-4,5-dihydropyrazine-2-carboxylate |
1017603-85-8 | 97% | 500mg |
$506.0 | 2024-04-26 | |
| Ambeed | A1003576-1g |
Methyl 6-bromo-5-oxo-4,5-dihydropyrazine-2-carboxylate |
1017603-85-8 | 97% | 1g |
$759.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3332-100mg |
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |
1017603-85-8 | 97% | 100mg |
¥885.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3332-250mg |
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |
1017603-85-8 | 97% | 250mg |
¥1413.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3332-500mg |
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |
1017603-85-8 | 97% | 500mg |
¥2356.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3332-1g |
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |
1017603-85-8 | 97% | 1g |
¥3531.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3332-5g |
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |
1017603-85-8 | 97% | 5g |
¥6633.0 | 2024-04-26 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU3332-10g |
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate |
1017603-85-8 | 97% | 10g |
¥11280.0 | 2024-04-26 |
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate Suppliers
methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate
Research Brief on Methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate (CAS: 1017603-85-8): Recent Advances and Applications
Methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate (CAS: 1017603-85-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The compound's unique pyrazine scaffold and functional groups make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
Recent studies have highlighted the role of methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate as a key building block in the synthesis of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and the pyrazine core of this compound has been utilized to design potent inhibitors targeting specific kinases involved in tumor proliferation. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of this compound in the synthesis of selective JAK2 inhibitors, which showed promising activity against myeloproliferative neoplasms. The bromo and carboxylate groups in the molecule were instrumental in facilitating further derivatization, enabling the optimization of pharmacokinetic properties.
In addition to its role in kinase inhibitor development, methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate has also been explored for its antimicrobial properties. A recent investigation published in Bioorganic & Medicinal Chemistry Letters reported the synthesis of pyrazine-based analogs using this compound as a precursor. These analogs exhibited significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the importance of the bromo substituent in enhancing the binding affinity of these analogs to bacterial targets, suggesting potential avenues for the development of new antibiotics.
The synthetic pathways for methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate have also been a subject of recent research. A 2022 paper in Organic Process Research & Development described an optimized, scalable synthesis of this compound, addressing challenges related to yield and purity. The authors employed a one-pot bromination and oxidation strategy, which significantly improved the efficiency of the process. This advancement is particularly relevant for industrial-scale production, ensuring a reliable supply of the compound for further research and development.
Looking ahead, the potential applications of methyl 5-bromo-6-oxo-1H-pyrazine-3-carboxylate extend beyond its current uses. Emerging research suggests its utility in the design of covalent inhibitors and PROTACs (proteolysis-targeting chimeras), which are gaining traction in targeted protein degradation therapies. Furthermore, its compatibility with modern synthetic methodologies, such as flow chemistry and photoredox catalysis, opens new possibilities for rapid diversification and functionalization. Continued exploration of this compound is expected to yield innovative therapeutic candidates, reinforcing its importance in the chemical biology and medicinal chemistry landscape.
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